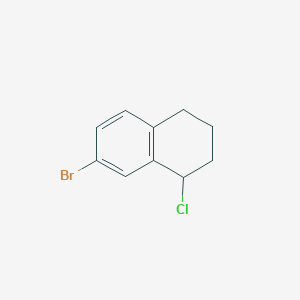

7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene

Beschreibung

7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene (C₁₀H₉BrCl) is a halogenated tetrahydronaphthalene derivative featuring bromine at position 7 and chlorine at position 1. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of halogens and the partially saturated naphthalene backbone.

Eigenschaften

IUPAC Name |

7-bromo-1-chloro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOHCTZKTRUGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Laboratory-Scale Preparation Methods

2.1. Halogenation of Tetrahydronaphthalene Derivatives

Alternative Patent-Based Methods

A patent describes a practical method for preparing closely related halogenated naphthalenes, which can be adapted for the synthesis of 7-bromo-1-chloro-1,2,3,4-tetrahydronaphthalene:

-

- Starting from 7-bromo-3,4-dihydronaphthalene-1(2H)-one, chlorination is performed using triphenylphosphine and carbon tetrachloride under nitrogen.

- The mixture is stirred at room temperature then refluxed, followed by work-up with n-hexane to isolate the chlorinated intermediate.

-

- The intermediate can be aromatized using reagents like DDQ, AIBN, or TEMPO in toluene at room temperature, followed by filtration and recrystallization.

Example Data from Patent Embodiments:

| Embodiment | Chlorination Yield | Purity | Aromatization Yield | Aromatization Purity | Key Reagents |

|---|---|---|---|---|---|

| 1 | 75% | 95% | Not specified | Not specified | Triphenylphosphine, CCl₄ |

| 2 | 64% | 90% | Not specified | Not specified | Triphenoxyphosphine, CCl₄ |

| 3 | As in Embodiment 1 | 68% | 89% | TEMPO, Toluene |

- Nitrogen atmosphere is used to prevent oxidation.

- Reaction times and temperatures are optimized for each step.

- Purification is achieved via recrystallization from petroleum ether.

Industrial-Scale Production

On an industrial scale, similar halogenation strategies are employed, but with optimizations for throughput and safety:

- Continuous Flow Reactors: Used for better control of exothermic halogenation reactions.

- Advanced Purification: Distillation and recrystallization are standard for achieving high purity.

- Yield Optimization: Reaction parameters (e.g., stoichiometry, temperature, agitation) are fine-tuned for maximum yield and minimal byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Halogenation | High regioselectivity, scalable | Requires careful control |

| Patent-Based (Phosphine/CCl₄) | Short steps, good yield, easy work-up | Use of toxic reagents |

| Industrial Continuous Flow | High throughput, reproducibility | Equipment intensive |

Research Findings and Optimization Notes

- Regioselectivity: The use of NBS over elemental bromine can improve selectivity and reduce side reactions.

- Solvent Choice: Dichloromethane and carbon tetrachloride are preferred for their inertness and ability to dissolve both reactants and products.

- Purification: Recrystallization from petroleum ether or n-hexane is effective for isolating pure products.

- Yield and Purity: Laboratory yields typically range from 60–80%, with purities above 90% achievable after recrystallization. Industrial processes may achieve higher yields due to process optimization.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Starting Material | Tetrahydronaphthalene or 7-bromo-3,4-dihydronaphthalene-1(2H)-one |

| Halogenating Agents | NBS, Br₂, SOCl₂, PPh₃, CCl₄ |

| Solvents | Dichloromethane, CCl₄, toluene |

| Temperature | 0–25°C (chlorination), 0–10°C (bromination) |

| Yield | 60–80% (lab), up to 90% (industrial) |

| Purification | Recrystallization, distillation |

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of tetrahydronaphthalene.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.

Reduction: Formation of tetrahydronaphthalene or partially reduced intermediates.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism varies depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (C₁₀H₁₃BrClN; MW: 262.57)

- Structure : Bromine at position 7, amine (-NH₂) at position 1, hydrochloride salt.

- Key Differences : The amine group enhances solubility in polar solvents compared to the chloro analog. The basicity of the amine facilitates acid-base reactions, making it suitable for pharmaceutical applications (e.g., intermediates in drug synthesis) .

- Synthesis : Likely involves bromination followed by amination of the tetrahydronaphthalene backbone.

4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one (C₁₅H₁₉BrO; MW: 295.22)

- Structure : Bromine at position 2, ketone at position 1, methyl and isopropyl substituents.

- Key Differences : The ketone group increases electrophilicity at the α-position, enabling nucleophilic additions. Bulky substituents (isopropyl) introduce steric hindrance, affecting reaction kinetics .

- Applications : Evaluated for antiproliferative activity in cancer research due to its tetralone scaffold .

Halogen Position and Regioselectivity

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₁₉Br; MW: 267.21)

- Structure : Bromine at position 6, four methyl groups at positions 1 and 4.

- Key Differences: Methyl groups increase hydrophobicity and thermal stability. Bromination at position 6 (vs.

7-Bromo-4-methyl-3,4-dihydro-1(2H)-naphthalenone (C₁₁H₁₁BrO; MW: 255.11)

Stereochemical and Electronic Effects

(S)-2-Bromo-7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Bromine at position 2, methoxy (-OMe) at position 7, dimethyl groups at position 1.

- Key Differences : Methoxy’s electron-donating effect directs electrophilic substitution to para positions. The (S)-enantiomer highlights the role of chirality in biological activity .

1-Oxo-5,8-dibromo-6,7-dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Bromines at positions 5 and 8, methyl groups at 6 and 7, ketone at position 1.

- Key Differences : Dibromination at the benzannelated ring demonstrates regioselectivity driven by methyl substituents. Such compounds exhibit stabilizing effects in biochemical applications (e.g., cholera sera stabilizers) .

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Regioselectivity : Bromination in tetrahydronaphthalenes is influenced by substituents. For example, methyl groups at positions 6 and 7 direct bromination to positions 5 and 8 .

- Biological Activity : Tetralone derivatives (e.g., 4,4-dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one) show promise in antiproliferative studies, likely due to their ability to interact with cellular kinases .

- Stereochemistry : Enantiomerically pure analogs (e.g., (S)-2-bromo-7-methoxy derivatives) highlight the importance of chirality in drug design .

Biologische Aktivität

7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is a halogenated derivative of tetrahydronaphthalene, a compound known for its diverse biological activities. The presence of both bromine and chlorine substituents in its structure suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.54 g/mol. The unique arrangement of bromine and chlorine atoms may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.54 g/mol |

| CAS Number | 1343206-44-9 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Research indicates that halogenated compounds can modulate signaling pathways relevant to various diseases:

- Beta-Adrenergic Blockade : Compounds similar to tetrahydronaphthalene derivatives have been investigated for their potential as beta-adrenergic blockers, which are crucial in managing cardiovascular diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit antimicrobial properties against various pathogens.

Antimicrobial and Anticancer Properties

Recent investigations have highlighted the potential of this compound in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties. For example, tetrahydronaphthalene derivatives have demonstrated effectiveness against bacterial strains.

- Anticancer Research : Tetrahydronaphthalene derivatives are being explored for their ability to modulate tumor growth signaling pathways. Their structural features may allow them to interfere with cancer cell proliferation mechanisms.

Synthesis and Structure-Activity Relationship

A study focused on the synthesis of tetrahydronaphthalene amides (THNAs) revealed that certain analogues exhibited potent inhibitory effects on Mycobacterium tuberculosis growth (MIC90 < 1 μg/mL). The structure-activity relationship indicated that modifications in the tetrahydronaphthalene structure could enhance biological activity .

Comparative Analysis

A comparative study evaluated the efficacy of various tetrahydronaphthalene derivatives against M. tuberculosis and found that specific substitutions significantly improved their inhibitory potency.

| Compound | MIC90 (μg/mL) | IC50 (μg/mL) | ClogP |

|---|---|---|---|

| Compound A | 0.8 | 11 | 6.76 |

| Compound B | 0.9 | 10 | 7.18 |

| 7-Bromo-1-chloro... | >32 | >32 | >6.97 |

Q & A

Basic: What are the standard synthetic routes for 7-bromo-1-chloro-1,2,3,4-tetrahydronaphthalene, and how can selectivity be ensured?

Answer:

The synthesis typically involves halogenation of tetrahydronaphthalene derivatives. A common method is sequential bromination and chlorination. For bromination, Fe or AlBr₃ catalysts enable regioselective substitution at the 7-position, while chlorination at the 1-position may use Cl₂ gas or SOCl₂ under controlled conditions . Selectivity is achieved by optimizing reaction temperature, stoichiometry, and catalyst choice. For example, low temperatures (0–5°C) favor bromine’s electrophilic attack at the electron-rich 7-position, while chlorination requires inert atmospheres to prevent overhalogenation . Purity is confirmed via GC-MS and ¹H/¹³C NMR (e.g., δ ~3.98 ppm for methoxy groups in analogous compounds) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Answer:

Discrepancies between experimental NMR and computational models (e.g., DFT) often arise from solvation effects, crystal packing, or inadequate basis sets. To resolve this:

- Perform solvent-correlated calculations (e.g., using the IEF-PCM model) to account for dielectric environments .

- Compare experimental data with crystallographic bond lengths (e.g., C-Br: ~1.89 Å, C-Cl: ~1.73 Å) to validate structural assignments .

- Use high-field NMR (≥400 MHz) with DEPT or HSQC to distinguish overlapping signals, particularly in the tetrahydronaphthalene scaffold’s aliphatic region .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies substitution patterns. For example, bromine’s deshielding effect shifts adjacent protons downfield (δ 7.5–8.3 ppm in aromatic analogs) .

- FT-IR : Confirms C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .

- GC-MS : Validates molecular weight (M⁺ at m/z 246 for C₁₀H₉BrCl) and detects halogen loss fragments (e.g., [M-Br]⁺ at m/z 167) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine’s electronegativity activates the 7-position for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chloro group’s steric hindrance at the 1-position directs reactivity. Key considerations:

- Use Pd(PPh₃)₄ catalysts for Br-selective coupling, as Cl is less reactive under mild conditions .

- Electron-withdrawing substituents (e.g., Cl) reduce electron density at the naphthalene ring, slowing oxidative addition. Optimize with polar solvents (DMF, THF) and elevated temperatures (80–100°C) .

Basic: What are the critical safety and handling protocols for this compound?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent halogen exchange or degradation .

- Toxicity : Potential respiratory irritant—use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Halogenated waste streams require incineration with scrubbers to avoid dioxin formation .

Advanced: How can computational modeling predict the electrochemical behavior of this compound in energy storage applications?

Answer:

Density functional theory (DFT) calculates redox potentials by analyzing HOMO/LUMO energies. For example:

- The bromine substituent lowers the LUMO (∼−1.2 eV vs. SCE), enhancing electron affinity for cathodic applications .

- MD simulations assess solubility in aqueous electrolytes (e.g., hydrophilic groups improve stability in flow batteries) . Experimental validation via cyclic voltammetry (scan rates: 10–100 mV/s) confirms reversibility and side-reaction thresholds .

Basic: How can regioselective functionalization of the tetrahydronaphthalene core be achieved?

Answer:

- Directed ortho-metalation : Use LiTMP to deprotonate positions adjacent to halogens, enabling subsequent alkylation/arylation .

- Photocatalysis : Visible-light-mediated C-H activation (e.g., Ru(bpy)₃²⁺) targets electron-deficient sites .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Process Optimization : Use flow chemistry to control exothermic halogenation steps (residence time <2 min) .

- Catalyst Screening : Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) reduce metal leaching and improve yields (>85%) .

- In situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of Br₂/Cl₂ feed ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.